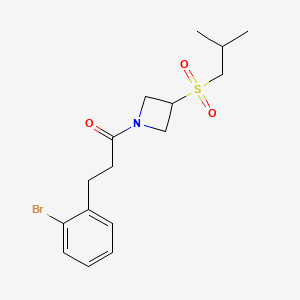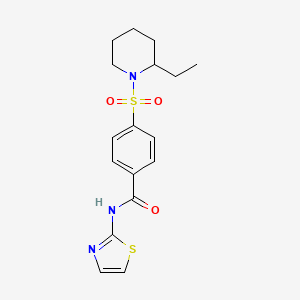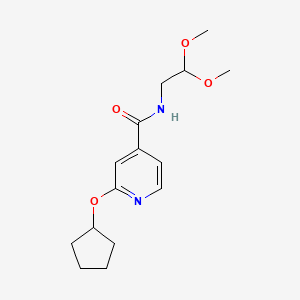![molecular formula C9H11F2IN2O2 B2760484 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946814-16-9](/img/structure/B2760484.png)
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid, also known as DIFMA, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is not fully understood. However, studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been shown to have low toxicity and good stability in vitro. However, further studies are needed to determine the potential side effects and toxicity of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid in vivo.
実験室実験の利点と制限
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has several advantages for lab experiments, including its high yield and stability. However, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is a relatively new compound, and further studies are needed to determine its full potential and limitations in lab experiments.
将来の方向性
There are several future directions for the study of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid. One direction is the further investigation of its anti-inflammatory and analgesic effects in vivo. Another direction is the exploration of its potential applications in materials science and catalysis. In addition, the development of new synthesis methods and the optimization of existing methods may lead to the discovery of new derivatives with improved properties.
合成法
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid can be synthesized using several methods, including the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine and butyric acid in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine and butyric anhydride in the presence of a base, such as triethylamine. The yield of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid obtained from these methods is typically high.
科学的研究の応用
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as an anti-inflammatory agent. In materials science, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has been studied for its potential use as a ligand in metal-catalyzed reactions.
特性
IUPAC Name |
3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2IN2O2/c1-4(3-6(15)16)14-8(9(10)11)7(12)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKPDHIURUYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B2760403.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2760407.png)

![5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2760410.png)

![3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2760412.png)

![3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2760415.png)
![methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2760416.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2760417.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2760422.png)